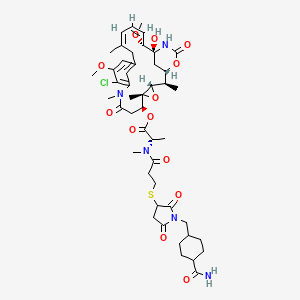
Ado-trastuzuMab-eMtansine cas nr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ado-trastuzuMab-eMtansine, also known as Trastuzumab Emtansine, is a compound with a molecular weight of 974.57 . It is a humanized monoclonal antibody (trastuzumab) covalently linked to the cytotoxic agent DM1 .
Synthesis Analysis
The synthesis of Ado-trastuzuMab-eMtansine involves complex biochemical processes. Detailed information about its synthesis can be found in various scientific papers .Molecular Structure Analysis
The molecular structure of Ado-trastuzuMab-eMtansine is quite complex. It includes a humanized monoclonal antibody linked to a cytotoxic agent . More in-depth structural characterization can be found in scientific literature .Chemical Reactions Analysis
The chemical reactions involving Ado-trastuzuMab-eMtansine are complex and involve multiple stages. These reactions are crucial for its function as a drug .Physical and Chemical Properties Analysis
Ado-trastuzuMab-eMtansine has a molecular weight of 974.57 and its IUPAC name is quite complex .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ado-trastuzuMab-eMtansine involves the conjugation of the monoclonal antibody trastuzumab with the cytotoxic agent emtansine (DM1) via a stable linker. This is achieved through a series of chemical reactions that result in the formation of the final product.", "Starting Materials": [ "Trastuzumab", "Emtansine (DM1)", "Linker molecule", "Protecting groups", "Solvents", "Reagents" ], "Reaction": [ "Protection of functional groups on trastuzumab and emtansine", "Activation of linker molecule", "Conjugation of linker molecule to trastuzumab", "Removal of protecting groups", "Activation of emtansine", "Conjugation of activated emtansine to linker-modified trastuzumab", "Purification of Ado-trastuzuMab-eMtansine" ] } | |
Numéro CAS |
1018448-65-1 |
Formule moléculaire |
C47H64ClN5O13S |
Poids moléculaire |
974.6 g/mol |
Nom IUPAC |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate |
InChI |
InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/b11-9-,25-10-/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1 |
Clé InChI |
WPWQMVXPTHKASL-KLVLVJRKSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)\C)OC)(NC(=O)O2)O |
SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


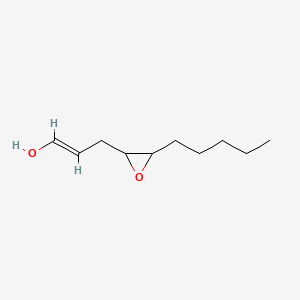
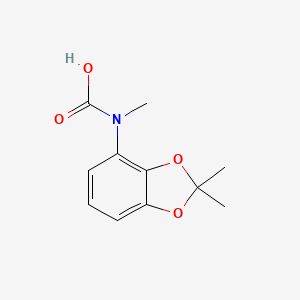
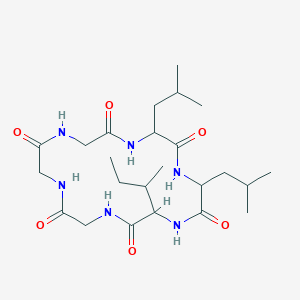
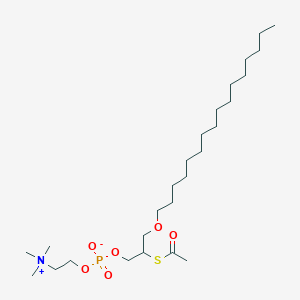
![1-Hydroxy-6-methyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione](/img/structure/B8209442.png)
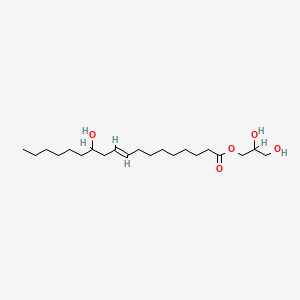
![4-[[(E)-(4-carboxyphenyl)methoxydiazenyl]oxymethyl]benzoic acid](/img/structure/B8209453.png)
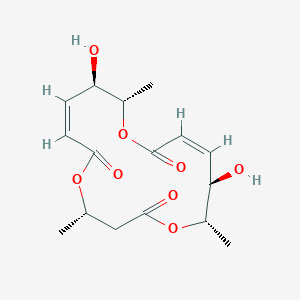
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-[[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]methyl]hexahydro-, (3S-trans)-](/img/structure/B8209464.png)
![(2S,3R,4R,4aS,10bR)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B8209469.png)
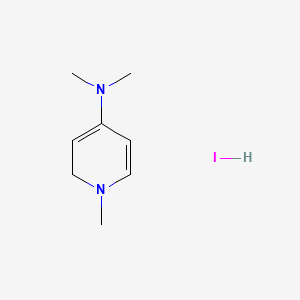
![[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8209475.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,16Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8209478.png)
![N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B8209488.png)
